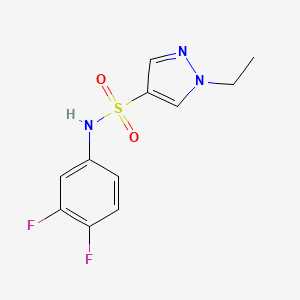![molecular formula C22H18N4O3 B5476494 N-[1-oxo-1-(3-quinoxalin-2-ylanilino)propan-2-yl]furan-2-carboxamide](/img/structure/B5476494.png)
N-[1-oxo-1-(3-quinoxalin-2-ylanilino)propan-2-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-oxo-1-(3-quinoxalin-2-ylanilino)propan-2-yl]furan-2-carboxamide is a complex organic compound that features a quinoxaline moiety. Quinoxaline derivatives are known for their diverse biological activities and are widely used in pharmaceutical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-oxo-1-(3-quinoxalin-2-ylanilino)propan-2-yl]furan-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This is followed by further functionalization to introduce the furan-2-carboxamide group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry principles can be employed to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-oxo-1-(3-quinoxalin-2-ylanilino)propan-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Wissenschaftliche Forschungsanwendungen
N-[1-oxo-1-(3-quinoxalin-2-ylanilino)propan-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-oxo-1-(3-quinoxalin-2-ylanilino)propan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting the growth of cancer cells or microorganisms. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Used as an antibiotic.
Carbadox: Another veterinary antibiotic.
Uniqueness
N-[1-oxo-1-(3-quinoxalin-2-ylanilino)propan-2-yl]furan-2-carboxamide stands out due to its unique combination of the quinoxaline and furan-2-carboxamide moieties, which may confer distinct biological activities and chemical properties compared to other quinoxaline derivatives .
Eigenschaften
IUPAC Name |
N-[1-oxo-1-(3-quinoxalin-2-ylanilino)propan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-14(24-22(28)20-10-5-11-29-20)21(27)25-16-7-4-6-15(12-16)19-13-23-17-8-2-3-9-18(17)26-19/h2-14H,1H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOIOWGMUXRWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B5476415.png)
![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5476419.png)
![5-(4-ETHYLPIPERAZIN-1-YL)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5476424.png)
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5476428.png)
![2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-[1-methyl-1-(1-naphthyl)ethyl]acetamide](/img/structure/B5476436.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5476440.png)
![1-(3,4-DIMETHOXYPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B5476446.png)
![N,N-dimethyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-azepanamine](/img/structure/B5476451.png)
![N-[3-(allyloxy)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5476454.png)
![2-[2-(2-ethylphenyl)-1H-imidazol-1-yl]-N,N-dimethylethanamine](/img/structure/B5476468.png)
![N-1,3-benzodioxol-5-yl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5476475.png)
![N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5476490.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide](/img/structure/B5476501.png)

